Cas no 2171708-71-5 (2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-1,3-thiazol-5-ylformamido}pent-4-ynoic acid)

2-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-1,3-thiazol-5-ylformamido}pent-4-ynoic acid is a specialized Fmoc-protected amino acid derivative featuring a thiazole ring and a pentynoic acid side chain. This compound is primarily utilized in peptide synthesis, where its unique structure enables selective modifications and conjugation via click chemistry due to the terminal alkyne group. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing for efficient deprotection under mild basic conditions. Its thiazole moiety contributes to enhanced stability and potential bioactivity in peptide-based applications. This derivative is particularly valuable in the development of peptide therapeutics, probes, and biomaterials requiring site-specific functionalization.
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-1,3-thiazol-5-ylformamido}pent-4-ynoic acid structure
2171708-71-5 structure
Product Name:2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-1,3-thiazol-5-ylformamido}pent-4-ynoic acid
CAS No:2171708-71-5
MF:C25H21N3O5S
MW:475.51634478569
CID:6240338
PubChem ID:165525857
Update Time:2025-08-01

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-1,3-thiazol-5-ylformamido}pent-4-ynoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-1,3-thiazol-5-ylformamido}pent-4-ynoic acid
    • 2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-1,3-thiazol-5-yl]formamido}pent-4-ynoic acid
    • 2171708-71-5
    • EN300-1495429
    • Inchi: 1S/C25H21N3O5S/c1-3-8-20(23(30)31)27-22(29)21-14(2)26-24(34-21)28-25(32)33-13-19-17-11-6-4-9-15(17)16-10-5-7-12-18(16)19/h1,4-7,9-12,19-20H,8,13H2,2H3,(H,27,29)(H,30,31)(H,26,28,32)
    • InChI Key: FHXQDSVEQYHQSE-UHFFFAOYSA-N
    • SMILES: S1C(C(NC(C(=O)O)CC#C)=O)=C(C)N=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 475.12019195g/mol
  • Monoisotopic Mass: 475.12019195g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 807
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 146Ų

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Additional information on 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-1,3-thiazol-5-ylformamido}pent-4-ynoic acid

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-1,3-thiazol-5-ylformamido}pent-4-ynoic acid (CAS No. 2171708-71-5): An Overview

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-1,3-thiazol-5-ylformamido}pent-4-ynoic acid (CAS No. 2171708-71-5) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of fluorene derivatives and is characterized by its thiazole ring and pentynoic acid moiety, which contribute to its biological activity and chemical stability.

The fluorene moiety in this compound is a versatile scaffold that has been extensively studied for its ability to modulate various biological processes. Fluorene derivatives are known for their fluorescence properties, which make them useful in imaging applications and as probes in biochemical assays. Additionally, the fluorene ring can enhance the lipophilicity of molecules, improving their cell membrane permeability and bioavailability.

The presence of the thiazole ring in the structure of 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-1,3-thiazol-5-ylformamido}pent-4-ynoic acid is particularly noteworthy. Thiazoles are heterocyclic compounds that have been widely investigated for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The thiazole ring can also enhance the stability of the molecule by forming hydrogen bonds with biological targets.

The pentynoic acid moiety in this compound is a key feature that contributes to its potential therapeutic applications. Pentynoic acids are known for their ability to modulate various signaling pathways, particularly those involved in inflammation and cell proliferation. The presence of the acetylene group (C≡C) in the pentynoic acid chain provides additional reactivity and can be used for further chemical modifications, such as click chemistry reactions.

Recent studies have highlighted the potential of 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-1,3-thiazol-5-ylformamido}pent-4-ynoic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-kB) signaling pathways, which are central to inflammatory responses.

In another study, researchers investigated the anticancer properties of 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-1,3-thiazol-5-ylformamido}pent-4-ynoic acid. The results showed that this compound selectively targets cancer cells by inducing apoptosis through the activation of caspase enzymes. The selective cytotoxicity observed in cancer cells suggests that this compound may have a favorable therapeutic index, making it a promising candidate for further development.

The chemical synthesis of 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-1,3-thiazol-5-ylformamido}pent-4-y noic acid involves several steps, including the formation of the fluorene derivative, thiazole ring construction, and final coupling with pentynoic acid. Advanced synthetic methods such as transition metal-catalyzed cross-coupling reactions and click chemistry have been employed to achieve high yields and purity levels.

In conclusion, 2-{2-{(9H-fluoren -9 - ylmethoxycarbonyl) amino } - 4 - methyl - 1 , 3 - thiazol - 5 - ylformamido } pent - 4 - ynoic acid (CAS No. 2171708 - 71 - 5) is a multifunctional compound with significant potential in medicinal chemistry. Its unique combination of fluorene, thiazole, and pentynoic acid moieties makes it an attractive candidate for further research and development in areas such as anti-inflammatory and anticancer therapies. Ongoing studies are expected to uncover additional biological activities and mechanisms of action, further expanding its therapeutic applications.

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